TAK-828F

Catalog No.
S544459
CAS No.
M.F
C28H32FN3O5
M. Wt
509.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAK-828F

Product Name

TAK-828F

IUPAC Name

2-[3-[(5R)-5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid

Molecular Formula

C28H32FN3O5

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C28H32FN3O5/c1-28(2)8-6-16-13-18(14-20(29)24(16)28)30-26(35)25-19-4-5-22(37-3)31-21(19)7-9-32(25)27(36)17-10-15(11-17)12-23(33)34/h4-5,13-15,17,25H,6-12H2,1-3H3,(H,30,35)(H,33,34)/t15?,17?,25-/m1/s1

InChI Key

ICMFYVOUDGRBLG-NJMNTPMDSA-N

SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C

Solubility

Soluble in DMSO

Synonyms

TAK-828F; TAK 828F; TAK828F;

Canonical SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C

Isomeric SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)[C@H]3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C

Description

The exact mass of the compound TAK-828F free base is 509.2326 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TAK-828F is a small molecule identified as a potent, selective, and orally bioavailable inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt) []. RORγt is a transcription factor known to play a critical role in the development and function of Th17 cells, a subset of helper T cells that are implicated in various autoimmune diseases [].

  • Potency and Selectivity

    Studies have shown TAK-828F to have a high binding affinity to RORγt, with an IC50 (half maximal inhibitory concentration) value of 1.9 nM. This indicates that TAK-828F can effectively bind to RORγt at very low concentrations. Additionally, TAK-828F exhibits selectivity for RORγt over other related receptors, minimizing potential off-target effects [].

  • Oral Bioavailability

    TAK-828F's ability to be administered orally makes it a promising candidate for drug development. Oral delivery offers advantages such as improved patient compliance and ease of administration compared to injectable medications [].

  • In Vivo Studies

    In animal models of IL-23-induced cytokine expression, TAK-828F demonstrated the ability to suppress the production of inflammatory cytokines associated with Th17 cells []. This suggests that TAK-828F may have therapeutic potential for treating conditions driven by Th17 cell activity.

TAK-828F is a novel compound classified as a tetrahydronaphthyridine derivative, specifically designed as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound features a unique chiral amino acid structure that incorporates indane and cyclobutane moieties linked through two peptide bonds. TAK-828F has garnered attention in pharmacological research due to its selective inhibitory effects on Th17 cell differentiation, which is implicated in various autoimmune diseases, making it a potential therapeutic candidate for conditions like multiple sclerosis and inflammatory bowel disease .

. The initial steps include the formation of the tetrahydronaphthyridine scaffold through a series of transformations, including:

  • Heck Reaction: This involves the vinylation of chloropyridine using ethylene gas.
  • Dihydronaphthyridine Formation: A one-pot cyclization and amination process converts 2-vinyl-3-acylpyridine into dihydronaphthyridine.
  • Enantioselective Transfer Hydrogenation: This step is crucial for achieving the desired optical purity of the compound.
  • Pictet–Spengler Reaction: This reaction is used to form the tetrahydronaphthyridine core from ethyl glyoxylate polymer .

These reactions are notable for their efficiency and scalability, allowing for the potential large-scale production of TAK-828F without extensive purification processes.

TAK-828F exhibits significant biological activity as a selective RORγt inverse agonist. It has been shown to effectively reduce the production of Th17-related cytokines, such as interleukin-17 and interleukin-22, without affecting interferon-gamma levels in human blood samples . This selectivity is crucial as it allows for modulation of immune responses associated with autoimmune disorders while minimizing unwanted effects on other immune pathways.

In experimental models, TAK-828F has demonstrated efficacy in reducing Th17 and Th1/17 dependent immune reactions, particularly in murine models of chronic experimental autoimmune encephalomyelitis, which serves as a model for multiple sclerosis .

The synthesis of TAK-828F is characterized by an innovative approach that emphasizes atom economy and efficiency. The following methods are employed:

  • Chiral Resolution: The racemic mixture obtained during synthesis is resolved using chiral high-performance liquid chromatography (HPLC) to isolate the optically pure form.
  • Copper-Mediated Amidation: This method was utilized to couple various precursors effectively, although initial attempts with palladium-catalyzed conditions were less successful due to low yields and optical purity concerns .
  • Scalable Processes: The synthetic route developed aims to eliminate the need for chromatography or distillation, making it suitable for large-scale manufacture .

TAK-828F holds promise in several therapeutic areas due to its modulation of immune responses:

  • Autoimmune Diseases: Its primary application lies in treating autoimmune conditions such as multiple sclerosis and inflammatory bowel disease by inhibiting Th17 cell activity.
  • Inflammatory Disorders: The compound's ability to reduce pro-inflammatory cytokines positions it as a potential treatment for various inflammatory disorders.
  • Research Tool: TAK-828F serves as a valuable tool in research to study RORγt signaling pathways and their implications in immune regulation .

Research indicates that TAK-828F interacts selectively with RORγt, inhibiting its coactivator recruitment, which is essential for Th17 cell differentiation. Studies have shown that at concentrations around 100 nM, TAK-828F significantly reduces Th17-related cytokine production without impacting other immune pathways, demonstrating its specificity . This selectivity is critical for minimizing side effects associated with broader immunosuppressive therapies.

Several compounds are structurally or functionally similar to TAK-828F. Here are some notable examples:

Compound NameStructure TypeMechanismUnique Feature
SR2211Synthetic ligandRORγt modulatorPotent selective modulator with distinct binding properties
DigoxinCardiac glycosideRORγt antagonistKnown for its effects on cardiac function alongside immune modulation
SR1050Synthetic ligandRORγt inverse agonistSelectively inhibits Th17 differentiation but less potent than TAK-828F

TAK-828F stands out due to its high selectivity (>5000-fold) against other isoforms of ROR receptors (such as RORα and RORβ), making it particularly promising for targeted therapies without off-target effects .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

509.23259929 g/mol

Monoisotopic Mass

509.23259929 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Kono M, Ochida A, Oda T, Imada T, Banno Y, Taya N, Masada S, Kawamoto T,
2: Shibata A, Uga K, Sato T, Sagara M, Igaki K, Nakamura Y, Ochida A, Kono M,

Explore Compound Types